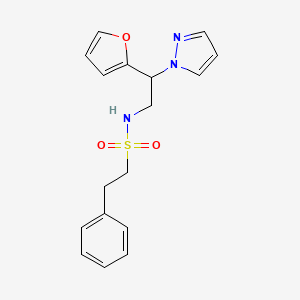

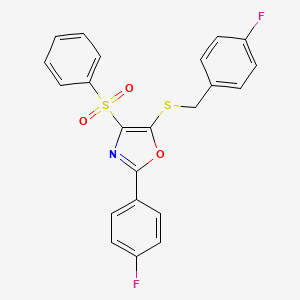

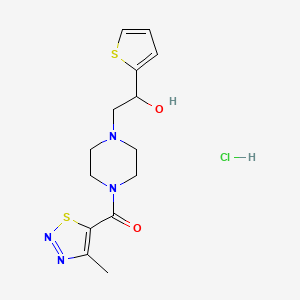

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (DMPP) is an organic compound belonging to the piperidine family. It is a heterocyclic compound that consists of a six-membered ring of nitrogen, carbon, and hydrogen atoms. DMPP is a powerful inhibitor of the enzyme monoamine oxidase (MAO). It is used in the treatment of neurological disorders, such as depression and Parkinson’s disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanistic Investigations

- 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione has been utilized in the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide. This synthesis aids in mechanistic investigations in organic chemistry, specifically exploring the formation of various compounds in thermal reactions and the generation of nitric oxide or NO-related species (Sako, Yaekura, Oda, & Hirota, 2000).

Antiviral Research

- The compound has been a part of the study focusing on 2,4(1H,3H)-pyrimidinedione derivatives as potent inhibitors of HIV types 1 and 2. These studies have led to the development of new classes of non-nucleoside reverse transcriptase inhibitors, contributing significantly to antiviral drug development (Buckheit et al., 2007).

Novel Compound Synthesis

- It has been used in the efficient synthesis of new pyridine-pyrimidines and their bis-derivatives. This research demonstrates advancements in green chemistry and catalysis, highlighting the versatility of the compound in synthetic organic chemistry (Rahmani et al., 2018).

Structural Studies

- The compound has been involved in studies like the synthesis of 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, where its derivatives were used for understanding molecular conformations and bonding interactions (Wang, Ni, & Shi, 2008).

Intermediates in Synthesis

- It serves as an intermediate in the synthesis of various pharmaceutical compounds, such as C-azanucleosides, demonstrating its importance in medicinal chemistry and drug development (Martirosyan et al., 2010).

Discovery from Natural Sources

- The compound has been isolated from natural sources like the gorgonian coral Verrucella umbraculum. Such studies expand our understanding of marine natural products and their potential applications in various fields of research (Huang et al., 2013).

Reactivity and Properties Study

- Studies have focused on understanding the reactivity and properties of the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, a derivative of the compound, revealing insights into its behavior in different chemical environments (Tsupak, Gavrilenko, & Kostrub, 2009).

Antibacterial Research

- It has been used in synthesizing compounds tested for their in vitro antibacterial activity. This research contributes to the ongoing search for new antibacterial agents and treatments (Shukla et al., 2019).

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-12-9(14-6-4-3-5-7-14)8-10(15)13(2)11(12)16/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVJTQDLDXFVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

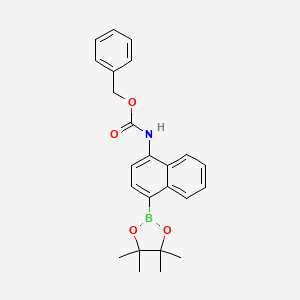

![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)

![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)